molecular formula C26H22F3N3O2 B11424606 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B11424606
M. Wt: 465.5 g/mol
InChI Key: LHMGPKFXEUAEAS-UHFFFAOYSA-N
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Description

The compound 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a complex organic molecule that features a combination of a benzimidazole ring, a phenoxyethyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole is treated with 2-phenoxyethyl bromide in the presence of a base.

    Formation of the Pyrrolidin-2-one Ring: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under basic or acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethyl benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidin-2-one ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohol derivatives of the pyrrolidin-2-one ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly as an anti-inflammatory or anticancer agent.

    Biochemistry: It can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.

Industry

    Chemical Industry: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzimidazole ring is known to interact with various biological targets, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as benzimidazole itself, albendazole, and mebendazole share the benzimidazole core structure.

    Phenoxyethyl Derivatives: Compounds like 2-phenoxyethanol and phenoxyacetic acid have similar phenoxyethyl groups.

    Trifluoromethyl-Substituted Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylphenol share the trifluoromethyl substitution.

Uniqueness

The uniqueness of 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one lies in its combination of these three distinct functional groups, which can confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C26H22F3N3O2

Molecular Weight

465.5 g/mol

IUPAC Name

4-[1-(2-phenoxyethyl)benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C26H22F3N3O2/c27-26(28,29)19-7-6-8-20(16-19)32-17-18(15-24(32)33)25-30-22-11-4-5-12-23(22)31(25)13-14-34-21-9-2-1-3-10-21/h1-12,16,18H,13-15,17H2

InChI Key

LHMGPKFXEUAEAS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5

Origin of Product

United States

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